6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride
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Overview
Description
6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as pyrrolidine and imidazole derivatives. These intermediates are then subjected to cyclization reactions to form the indole and benzoxazine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties .
Scientific Research Applications
6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, used in drug discovery for their versatile chemical properties.
Indole Derivatives: Compounds with the indole ring, studied for their potential therapeutic effects.
Uniqueness
6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications .
Properties
Molecular Formula |
C35H35Cl2N7O |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C35H33N7O.2ClH/c1-2-6-21(7-3-1)35-42-30-13-11-22(28-19-38-33(40-28)26-8-4-14-36-26)16-24(30)17-31(42)25-12-10-23(18-32(25)43-35)29-20-39-34(41-29)27-9-5-15-37-27;;/h1-3,6-7,10-13,16-20,26-27,35-37H,4-5,8-9,14-15H2,(H,38,40)(H,39,41);2*1H |
InChI Key |
XIEVQHFLPZHVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8)C9=CC=CC=C9.Cl.Cl |
Origin of Product |
United States |
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